molecular formula C5H10N4O B1412862 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine CAS No. 2168770-56-5

1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine

Cat. No. B1412862
M. Wt: 142.16 g/mol
InChI Key: UYBNQWMRHFHFRX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.


Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine derivatives have been synthesized and evaluated for antimicrobial activities. Compounds synthesized from various primary amines, including the methoxymethyl derivative, displayed good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Role in Multi-Component Reactions

This compound plays a role in multi-component reactions, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles, demonstrating its versatility in the creation of heterocyclic compounds with potential for various applications (Vo, 2020).

Condensation Reactions

It participates in condensation reactions with other compounds like triethyl orthoformate and carbonyl compounds, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, which are significant in medicinal chemistry (Kryl'skiĭ et al., 2010).

Structure Elucidation

There is research focusing on the synthesis and structure elucidation of this compound, which is crucial for understanding its chemical properties and potential applications in various fields (Selby & Lepone, 1984).

Biological Activity Studies

Studies on compounds like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural similarities to 1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine, reveal insights into their biological activities. These studies are crucial for developing new drugs and understanding their interactions with biological systems (Uma et al., 2017).

Crystal Structure and Theoretical Calculations

Research on 3-methyl-1H-1,2,4-triazole-5-amine, a closely related compound, includes crystal structure analysis and theoretical NMR calculations. This research is vital for comprehending the molecular structure and properties of these triazole derivatives (Almeida et al., 2022).

Synthesis of Derivatives and Their Applications

The synthesis of various derivatives of 1,2,4-triazoles, including those with methoxymethyl groups, has been explored for their potential antibacterial, antielastase, antiurease, and antioxidant activities, demonstrating the broad spectrum of applications of these compounds in medicinal and pharmaceutical research (Sokmen et al., 2013).

Safety And Hazards

This involves identifying the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to refer to scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBNQWMRHFHFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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